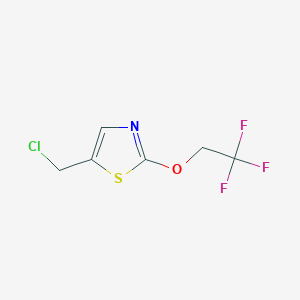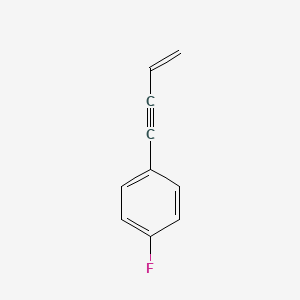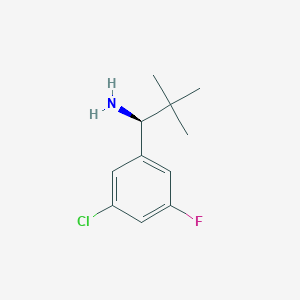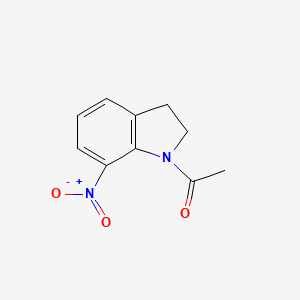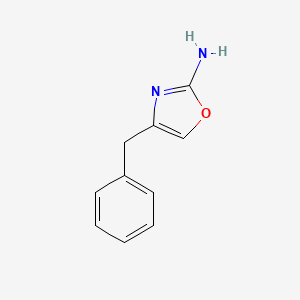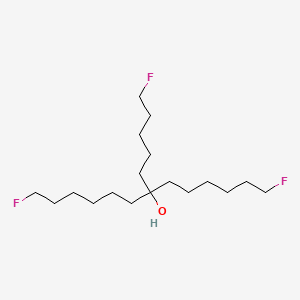
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol is a chemical compound with the molecular formula C18H35F3O and a molecular weight of 324.47 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of fluorinating agents and controlled temperature settings to ensure the selective introduction of fluorine atoms . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their ability to modulate biological pathways and improve drug efficacy.
Wirkmechanismus
The mechanism of action of 1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. This interaction can modulate various biochemical pathways, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1,13-Difluoro-7-(5-fluoropentyl)tridecan-7-ol can be compared with other fluorinated compounds such as:
1,13-Difluoro-7-(5-chloropentyl)tridecan-7-ol: Similar in structure but with a chlorine atom instead of a fluorine atom, which can alter its reactivity and biological activity.
1,13-Difluoro-7-(5-bromopentyl)tridecan-7-ol:
1,13-Difluoro-7-(5-iodopentyl)tridecan-7-ol: The presence of an iodine atom can significantly change the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound, particularly its enhanced stability and reactivity due to the presence of multiple fluorine atoms.
Eigenschaften
CAS-Nummer |
563-11-1 |
|---|---|
Molekularformel |
C18H35F3O |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1,13-difluoro-7-(5-fluoropentyl)tridecan-7-ol |
InChI |
InChI=1S/C18H35F3O/c19-15-9-3-1-6-12-18(22,14-8-5-11-17-21)13-7-2-4-10-16-20/h22H,1-17H2 |
InChI-Schlüssel |
UTCFMDBNPNXFAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCF)CCC(CCCCCCF)(CCCCCF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


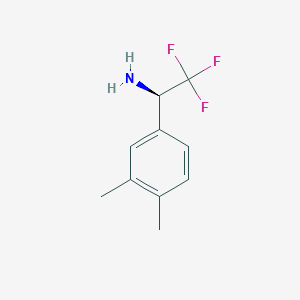
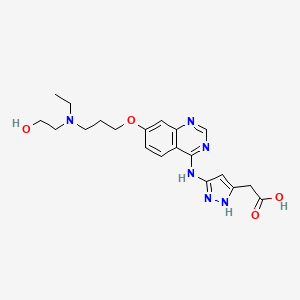
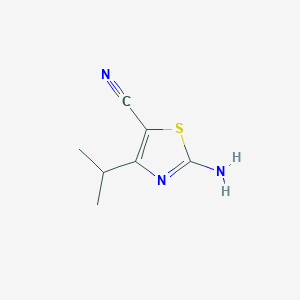
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
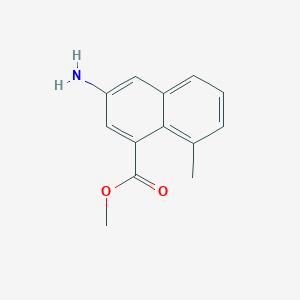
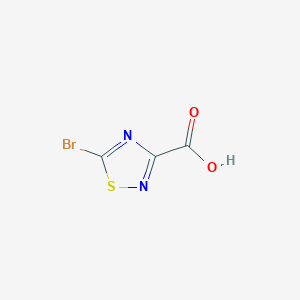
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
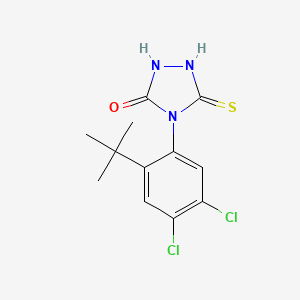
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
